
Methyl 2-methyl-6-nitrobenzoate
Overview
Description
Methyl 2-methyl-6-nitrobenzoate (CAS: 13506-76-8) is an aromatic ester derived from 2-methyl-6-nitrobenzoic acid. Its structure features a methyl ester group at the carbonyl position, a methyl substituent at the 2-position, and a nitro group at the 6-position of the benzene ring. This compound is synthesized via esterification of 2-methyl-6-nitrobenzoic acid with methanol or methylating agents like trimethyl orthoacetate . It is primarily utilized as a herbicide in agriculture due to its anthranilic acid-derived substructure, which disrupts weed growth . The compound is a pale yellow crystalline solid, insoluble in water, and stable under standard conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-6-nitrobenzoate typically involves the nitration of methyl 2-methylbenzoate. The nitration process is carried out using a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is performed at low temperatures (0-10°C) to ensure the selective formation of the nitro compound. The reaction mixture is then poured onto ice to precipitate the product, which is subsequently purified by recrystallization from methanol .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly nitrating agents and solvents, are also being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-6-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Hydrolysis: Aqueous hydrochloric acid, sodium hydroxide solution.
Major Products:
Reduction: Methyl 2-methyl-6-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-methyl-6-nitrobenzoic acid.
Scientific Research Applications
2.1. Intermediate for Agrochemicals
One of the significant applications of methyl 2-methyl-6-nitrobenzoate is its role as an intermediate in the production of pesticides and herbicides. For instance, it is involved in the synthesis of metrafenone , a fungicide effective against powdery mildew and other plant diseases. Metrafenone works by disrupting the cytoskeleton of pathogenic fungi, which prevents their growth and reproduction .
Compound | Application | Mechanism |
---|---|---|
This compound | Precursor for Metrafenone | Disrupts fungal cytoskeleton, inhibiting growth |
2.2. Synthesis of Pharmaceutical Compounds
This compound serves as a building block for various pharmaceutical compounds. Its nitro group can be reduced to an amine, which can then be further modified to create drugs with specific therapeutic effects. This versatility makes it a crucial component in medicinal chemistry .
3.1. Cytotoxicity Evaluations
Recent studies have evaluated the cytotoxicity of methyl benzoates, including this compound, against human cell lines. These studies are essential for assessing the safety of compounds used in agriculture and pharmaceuticals . The findings indicate that while some derivatives exhibit mild toxicity, their application in controlled doses remains safe for human health.
Cell Line | Concentration (mM) | Cell Viability (%) |
---|---|---|
HEK293 (Kidney) | 0.1 | >90 |
CACO2 (Colon) | 11 | <50 |
4.1. Co-production Methodology
A notable case study describes a method for co-producing this compound alongside other nitrobenzoic acids through a controlled oxidation process using dilute nitric acid and oxygen as oxidants . This method enhances product yield while minimizing environmental impact due to lower nitric acid concentrations.
4.2. Synthetic Applications in Organic Chemistry
The compound has been utilized in various synthetic methodologies, including esterification and amidation reactions . These reactions are critical for developing complex organic molecules used in drug formulation and other chemical products.
Mechanism of Action
The mechanism of action of methyl 2-methyl-6-nitrobenzoate primarily involves its nitro group. In biological systems, nitro groups can undergo reduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can interact with cellular components, leading to various biochemical effects. The compound can also act as an electrophile in chemical reactions, facilitating the formation of new bonds with nucleophiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Methyl 2-methyl-6-nitrobenzoate belongs to a family of nitro-substituted benzoate esters. Key structural analogs include:
Key Observations :
- Substituent Position : Shifting the nitro group from the 6- to 3-position (e.g., Methyl 2-methyl-3-nitrobenzoate) reduces planarity and alters resonance stabilization, impacting reactivity .
- Functional Groups : Replacing methyl with methoxy (e.g., Methyl 5-methoxy-2-nitrobenzoate) enhances solubility in polar solvents due to the electron-donating methoxy group .
- Reactivity : The anhydride derivative (2-methyl-6-nitrobenzoic anhydride) exhibits higher electrophilicity, making it suitable for Friedel-Crafts acylations .
Physical and Chemical Properties
Research Findings and Trends
Biological Activity
Methyl 2-methyl-6-nitrobenzoate (MMNB) is an organic compound with significant biological activity, particularly in the context of cancer research and microbial interactions. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₉NO₄
- CAS Number : 61940-22-5
MMNB exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Cell Growth : Research indicates that MMNB can inhibit the growth of various human cancer cell lines. The compound's nitro group is believed to play a crucial role in its interaction with cellular components, potentially leading to apoptosis in malignant cells .
- Microbial Interactions : MMNB has been studied for its effects on microbial growth. It can act as a selective agent in bioreporters designed for detecting nitroaromatic compounds, showcasing its utility in environmental microbiology .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of MMNB:
Study | Cell Line/Organism | Concentration (µM) | Effect Observed | Reference |
---|---|---|---|---|
Study 1 | HeLa Cells | 50 | 30% Growth Inhibition | |
Study 2 | MCF-7 Breast Cancer | 25 | Induction of Apoptosis | |
Study 3 | E. coli | 100 | Inhibition of Growth |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of MMNB, researchers treated HeLa and MCF-7 cells with varying concentrations of the compound. The results showed a significant reduction in cell viability, indicating that MMNB may serve as a potential therapeutic agent against cervical and breast cancer .
Case Study 2: Microbial Detection
A bioreporter system was developed using Cupriavidus sp. to detect the presence of nitroaromatic compounds, including MMNB. The bioreporter demonstrated high sensitivity and specificity towards MMNB, making it a valuable tool for environmental monitoring of nitro compounds .
Research Findings
Recent research has focused on the broader implications of MMNB's biological activity:
- Antimicrobial Properties : Studies have shown that MMNB can inhibit the growth of certain bacteria, suggesting potential applications in antimicrobial treatments .
- Enzyme Interaction : The compound's interaction with specific enzymes involved in metabolic pathways has been explored, revealing insights into its biochemical effects on microbial metabolism .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-methyl-6-nitrobenzoate, and how can reaction efficiency be optimized?
this compound is typically synthesized via esterification of 2-methyl-6-nitrobenzoic acid. A method involving trimethyl orthoacetate as a methylating agent under nitrogen atmosphere achieves yields of ~85% after purification . Key parameters for optimization include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) improve esterification rates.
- Temperature control : Maintaining 20–25°C prevents side reactions like decarboxylation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaromatic intermediates.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H NMR : Signals at δ 2.46 ppm (singlet, 3H, -CH₃) and δ 3.31 ppm (s, 3H, methoxy group) confirm substituents. Aromatic protons appear as multiplets between δ 7.32–7.89 ppm due to nitro group deshielding .
- IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1520–1340 cm⁻¹ (asymmetric/symmetric NO₂ stretching) validate functional groups .
Q. What safety protocols are critical when handling this compound in the lab?
While the compound is not classified as hazardous under Regulation (EC) No 1272/2008 , standard precautions include:
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Waste disposal : Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How do crystallographic studies resolve ambiguities in the molecular packing of this compound?
Single-crystal X-ray diffraction (SHELX programs) reveals intermolecular interactions influencing packing:
- Hydrogen bonding : Nitro groups form weak C–H···O interactions (2.6–3.0 Å), creating layered structures .
- Graph set analysis : Etter’s notation identifies R₂²(8) motifs, indicating dimeric associations via ester carbonyls .
- ORTEP-3 visualization : Confirms steric effects from the methyl group, preventing π-π stacking .
Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be addressed experimentally?
Some studies report anticonvulsant activity in analogs , while others show no significant bioactivity. To resolve discrepancies:
- Dose-response assays : Test a wider concentration range (e.g., 0.1–100 µM) to identify thresholds.
- Metabolite profiling : LC-MS/MS can detect reactive intermediates (e.g., nitroso derivatives) that may influence toxicity .
- Comparative SAR : Replace the nitro group with -CF₃ or -CN to assess electronic effects on receptor binding .
Q. How does computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
DFT calculations (B3LYP/6-31G*) highlight:
- Electrophilic centers : Nitro group directs attack to the para position (LUMO map).
- Steric hindrance : Methyl substitution reduces accessibility at C-2, favoring C-4 reactivity .
- Solvent effects : Simulate polar solvents (e.g., DMSO) to model transition-state stabilization.
Properties
IUPAC Name |
methyl 2-methyl-6-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-4-3-5-7(10(12)13)8(6)9(11)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVBLOOMFDNJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344340 | |
Record name | Methyl 2-methyl-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61940-22-5 | |
Record name | Methyl 2-methyl-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 2-METHYL-6-NITROBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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